molecular formula C17H20N6O2S B2905167 N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863500-71-4

N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2905167
CAS No.: 863500-71-4
M. Wt: 372.45
InChI Key: REMYOBJJMIMBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This high-purity chemical entity, N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (CAS Number 863500-71-4 ), is a sophisticated synthetic compound intended for research and development applications . It features a unique molecular architecture that combines a triazolopyrimidine core with a diethylacetamide side chain via a sulfanyl linker, and is substituted with a 4-methoxyphenyl group. With a molecular formula of C17H20N6O2S and a molecular weight of 372.44 g/mol , this structure is characteristic of scaffolds often investigated in medicinal chemistry and drug discovery for their potential as kinase inhibitors or modulators of various enzymatic pathways. Researchers can acquire this compound in quantities ranging from 1mg to 100mg to support their experimental work . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-4-22(5-2)14(24)10-26-17-15-16(18-11-19-17)23(21-20-15)12-6-8-13(25-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMYOBJJMIMBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiol compounds. Reaction conditions may vary, but they often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two closely related molecules from the evidence:

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide ()

  • Molecular Formula : C₁₉H₁₈N₆O₃S₂
  • Molecular Weight : 442.51 g/mol
  • Key Features :
    • A [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 3.
    • The sulfanyl-acetamide chain is linked to a 4-(3,4-dimethoxyphenyl)thiazole group.
    • The 3,4-dimethoxyphenyl substituent introduces steric bulk and electronic effects distinct from the target compound’s 4-methoxyphenyl group.
  • Implications :
    • The thiazole ring may enhance π-π stacking interactions in biological targets compared to the target compound’s diethylacetamide.
    • Higher molecular weight (442.51 vs. ~430 estimated for the target compound) could reduce membrane permeability .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide ()

  • Molecular Formula: Not explicitly provided, but molecular weight is 435.5 g/mol.
  • Key Features :
    • A [1,2,4]triazolo[4,3-a]pyrimidine core with a phenyl group at position 5 and a ketone at position 6.
    • The sulfanyl-acetamide is connected to a 2,3-dihydrobenzodioxin group, a bicyclic ether system.
  • The 7-oxo group may participate in hydrogen bonding, a feature absent in the target compound .

Structural and Functional Comparison Table

Feature Target Compound Compound from Compound from
Core Structure [1,2,3]Triazolo[4,5-d]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[4,3-a]pyrimidine
Substituent at Position 3: 4-Methoxyphenyl; 7: Sulfanyl-acetamide (N,N-diethyl) 5: Methyl; 7: Sulfanyl-acetamide (linked to thiazole-dimethoxyphenyl) 3: Sulfanyl-acetamide (linked to benzodioxin); 5: Phenyl; 7: Oxo
Molecular Weight ~430 (estimated) 442.51 435.5
Key Functional Groups Diethylacetamide, 4-methoxyphenyl Thiazole, 3,4-dimethoxyphenyl Benzodioxin, phenyl, oxo
Potential Applications Hypothesized agrochemical/pharmacological activity (based on triazolo-pyrimidine) Undocumented, but thiazole and dimethoxy groups suggest pesticidal or antifungal activity Benzodioxin and oxo groups may favor CNS or anti-inflammatory applications

Discussion of Comparative Insights

  • Lipophilicity : The N,N-diethylacetamide group in the target compound likely confers higher lipophilicity than the benzodioxin () or thiazole-linked () analogs, favoring blood-brain barrier penetration or interaction with hydrophobic targets.
  • Steric Factors : The dihydrobenzodioxin system () introduces conformational rigidity absent in the target compound, which may limit its adaptability to certain binding pockets.

Q & A

Q. What methodologies are recommended for optimizing the synthetic yield of N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?

  • Methodological Answer : Multi-step synthesis involving sulfanylation and acylation reactions is commonly employed. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) facilitates deprotonation during sulfanyl group incorporation .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
    Table 1 : Optimization Parameters for Key Steps
StepSolventCatalystTemperature (°C)Yield Range (%)
SulfanylationDMFK₂CO₃7065–75
AcylationAcetone5080–85

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) : Verify substituent positions (e.g., methoxyphenyl at triazole-N3) and absence of unreacted precursors .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or tautomeric forms .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for triazolo-pyrimidine scaffolds .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across similar triazolo-pyrimidine derivatives?

  • Methodological Answer : Conduct orthogonal assays and structural comparisons:
  • Orthogonal validation : Pair enzymatic assays with cellular models (e.g., compare IC₅₀ in isolated kinases vs. whole-cell lysates) .
  • SAR analysis : Modify substituents (e.g., replace methoxyphenyl with fluorophenyl) to isolate activity-contributing groups .
    Table 2 : Bioactivity Comparison of Structural Analogs
CompoundSubstituent (R)Kinase IC₅₀ (nM)Cytotoxicity (HEK-293, µM)
A4-Methoxyphenyl120 ± 15>100
B4-Fluorophenyl85 ± 1045 ± 5

Q. What computational strategies can predict binding modes with biological targets?

  • Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:
  • Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-target complexes under physiological conditions .
  • Free energy calculations : MM-GBSA to rank binding affinities of derivatives .

Q. How to analyze structure-activity relationships (SAR) for rational drug design?

  • Methodological Answer : Employ systematic substitution and pharmacological profiling:
  • Electron-withdrawing/donating groups : Assess impact on target binding (e.g., methoxy vs. chloro substituents) .
  • Scaffold hopping : Replace triazole with pyrazole cores to evaluate bioactivity retention .
  • Pharmacokinetic profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes .

Q. What experimental conditions are critical for stability studies under physiological pH?

  • Methodological Answer : Use accelerated stability protocols:
  • pH-varied buffers : Incubate at pH 2.0 (simulated gastric fluid) and 7.4 (blood) for 24–72 hours .
  • LC-MS monitoring : Track degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
  • Temperature : Conduct Arrhenius studies (25–40°C) to extrapolate shelf-life .

Q. How to address solubility limitations in aqueous assays?

  • Methodological Answer : Optimize formulation using co-solvents or surfactants:
  • Co-solvents : 10% DMSO/PEG-400 mixtures maintain compound solubility without cytotoxicity .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability for in vivo studies .

Methodological Challenges and Solutions

Q. What reactor designs improve scalability of multi-step synthesis?

  • Methodological Answer : Implement flow chemistry for critical steps:
  • Continuous-flow reactors : Enhance heat/mass transfer during exothermic sulfanylation .
  • In-line analytics : UV/Vis monitoring to automate intermediate purification .

Q. How to design experiments for identifying synergistic combinations with existing drugs?

  • Methodological Answer :
    Use combinatorial screening and isobologram analysis:
  • Fixed-ratio assays : Test compound/drug combinations at IC₂₅–IC₅₀ concentrations .
  • Synergy scores : Calculate combination index (CI) using Chou-Talalay method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.